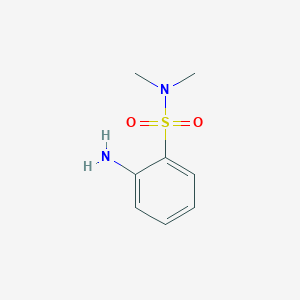

2-amino-N,N-dimethylbenzenesulfonamide

Übersicht

Beschreibung

2-Amino-N,N-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. Sulfonamides are known for their wide range of applications, including medicinal chemistry, where they serve as the basis for several antibiotics due to their antimicrobial properties.

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, which are closely related to 2-amino-N,N-dimethylbenzenesulfonamide, can be achieved through direct N-alkylation of aminobenzenesulfonamides with alcohols as alkylating agents. This process is facilitated by the recognition of different types of amino groups in the presence of a transition metal catalyst, which promotes the "hydrogen autotransfer (or hydrogen-borrowing) process" . Additionally, 2,4-dinitrobenzenesulfonamides, which can be prepared from primary amines, can be alkylated to give N,N-disubstituted sulfonamides in excellent yields .

Molecular Structure Analysis

The molecular structure of a related compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, has been characterized by single-crystal X-ray diffraction (SCXRD) studies, revealing that it crystallizes in the monoclinic crystal system with a P21/c space group . Similarly, two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been structurally characterized, showing that the molecules are organized as molecular crystals and are cross-linked into a framework by means of hydrogen bonds .

Chemical Reactions Analysis

The reactivity of 2-aminobenzenesulfonamide with chloroalkyl isocyanates has been studied, leading to the formation of various ureido-benzenesulfonamides in excellent yields. These compounds can undergo further reactions, such as Smiles rearrangement, to afford different products depending on the reaction conditions . Moreover, the reactivity of 2,4-dinitrobenzenesulfonamides allows for the preparation of a wide variety of diamines through combined use of protecting/activating groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For instance, the presence of different substituents on the aromatic ring can affect the solubility and reactivity of the molecules. A study on 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a related compound, showed poor water solubility, which is a critical factor for its pharmacological properties . The crystal structure of [Ag(C8H10NO3S)(H2O)2] with 2-amino-4,5-dimethylbenzenesulfonate monoanion indicates a T-shaped coordination and layer structure mediated by hydrogen bonds . Additionally, the crystal structures of three N-aryl-2,5-dimethoxybenzenesulfonamides revealed different supramolecular architectures mediated by various weak interactions, which are crucial for understanding the relationship between the crystal structures and their properties .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Compound Formation:

- 2-Amino-N,N-dimethylbenzenesulfonamide undergoes ortho-lithiation by n-butyllithium, forming ortho-lithiosulfonamide, which can be further used to synthesize various compounds including carbinol, imine, amide, and acid. This process demonstrates the utility of 2-amino-N,N-dimethylbenzenesulfonamide in complex chemical synthesis and compound formation (Watanabe, Schwarz, Hauser, Lewis, & Slocum, 1969).

Synthesis of Novel Compounds with Potential Biological Activities:

- The compound 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide was used as a key intermediate in synthesizing new compounds with potential antimicrobial and antifungal activities. This highlights its role in the development of bioactive compounds (Aal, El-Maghraby, Hassan, & Bashandy, 2007).

Structural Characterization and Kinetic Investigation:

- Research on isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, derived from 2-amino-N,N-dimethylbenzenesulfonamide, provided insights into their molecular-electronic structures and kinetic properties. This is important for understanding the reactivity and stability of such compounds (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

X-ray Crystallography and Molecular Structure Analysis:

- Studies using X-ray crystallography of compounds like (2‐Amino‐4,5‐dimethylbenzenesulfonato‐κN)diaquasilver(I) offer valuable data on the molecular structure and binding interactions, contributing to a deeper understanding of the properties of sulfonamide derivatives (Han & Li, 2007).

Catalytic Applications in Organic Synthesis:

- The use of N-(2-aminophenyl)benzenesulfonamide in the synthesis of a nickel(II) complex shows its role in catalyzing reduction reactions in organic synthesis. This signifies the potential utility of 2-amino-N,N-dimethylbenzenesulfonamide derivatives in catalysis (Dayan, Kayaci, Dayan, Özdemir, & Kalaycıoğlu Özpozan, 2019).

Pharmaceutical Research and Drug Development:

- Various derivatives of 2-amino-N,N-dimethylbenzenesulfonamide have been synthesized and evaluated for their potential antimicrobial activity. This highlights its role in the discovery and development of new pharmaceutical agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Wirkmechanismus

While the specific mechanism of action for 2-amino-N,N-dimethylbenzenesulfonamide is not provided, it’s known that sulfonamides have a broad spectrum of activity against bacterial infections . They are used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWXWPWKFMLCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

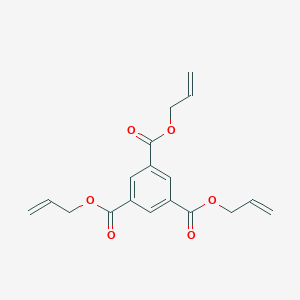

CN(C)S(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360617 | |

| Record name | 2-amino-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54468-86-9 | |

| Record name | 2-amino-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohexanone, 2-[(dimethylamino)methylene]-](/img/structure/B105627.png)

![4-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B105632.png)